molecular formula C16H15ClN2O3S B3957995 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide

4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide

Cat. No.: B3957995
M. Wt: 350.8 g/mol
InChI Key: HSXYIAPSXXYDHR-UHFFFAOYSA-N
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Description

4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and other therapeutic agents.

Properties

IUPAC Name

4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-22-15-7-5-14(6-8-15)19(12-2-11-18)23(20,21)16-9-3-13(17)4-10-16/h3-10H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXYIAPSXXYDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CCC#N)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base, followed by the introduction of a cyanoethyl group. The reaction conditions may include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Base: Triethylamine or pyridine
  • Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol

    Reduction: Hydrogen gas with a palladium catalyst

    Oxidation: Potassium permanganate in an acidic medium

Major Products

    Substitution: Formation of N-(2-cyanoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide derivatives

    Reduction: Formation of N-(2-aminoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide

    Oxidation: Formation of 4-hydroxy-N-(2-cyanoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential therapeutic applications due to its structural similarity to other bioactive sulfonamides.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-cyanoethyl)-N-(4-hydroxyphenyl)-1-benzenesulfonamide
  • 4-chloro-N-(2-cyanoethyl)-N-(4-methylphenyl)-1-benzenesulfonamide
  • 4-chloro-N-(2-cyanoethyl)-N-(4-ethoxyphenyl)-1-benzenesulfonamide

Uniqueness

4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide
Reactant of Route 2
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4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)-1-benzenesulfonamide

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